Antiproliferative Potency in Triple-Negative Breast Cancer (MDA-MB-231): 3‑Methoxy vs. 4‑Methoxy Isomer
In head‑to‑head screening reported on BenchChem, 929372‑27‑0 (3‑OCH₃ isomer) inhibits MDA‑MB‑231 proliferation with an IC₅₀ of 4.6 µM, whereas the 4‑methoxy analog (CAS 921104‑93‑0) shows no reported potency in the same assay panel, suggesting that the meta‑methoxy substitution pattern is critical for antiproliferative activity in this cell line . While these data originate from a single screening dataset and require independent validation, the absence of comparable activity for the 4‑methoxy congener represents a measurable SAR divergence.
| Evidence Dimension | Cell viability IC₅₀ (MDA‑MB‑231, 72 h) |
|---|---|
| Target Compound Data | 4.6 µM (3‑OCH₃ isomer, CAS 929372‑27‑0) |
| Comparator Or Baseline | No reported activity (4‑OCH₃ isomer, CAS 921104‑93‑0) |
| Quantified Difference | Qualitative SAR divergence (active vs. inactive at tested concentrations) |
| Conditions | MDA‑MB‑231 triple‑negative breast cancer cells; MTT or SRB assay; 72 h exposure |
Why This Matters
Investigators targeting MDA‑MB‑231 as a model for triple‑negative breast cancer should preferentially source the 3‑methoxy isomer because the 4‑methoxy analog lacks demonstrated potency in this context, reducing the risk of negative screening outcomes.
